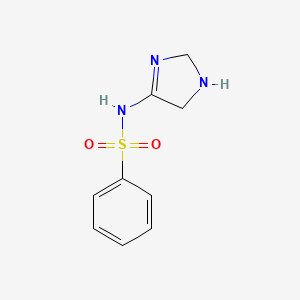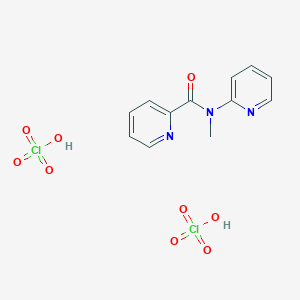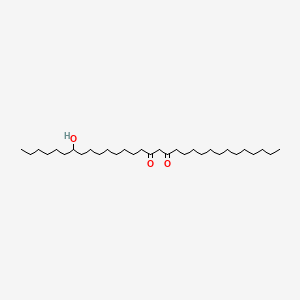
Allyl(ethyl)-(hexenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of ethyl, hexenyl, and propenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Si-H+C=C→Si-C-C
In this case, the starting materials would include ethylsilane, hex-1-ene, and prop-2-ene. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of highly efficient catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane exerts its effects involves the formation of silicon-carbon bonds through various chemical reactions. The silicon atom can act as a Lewis acid, facilitating the formation of new bonds with nucleophiles. The specific molecular targets and pathways depend on the nature of the reactions and the conditions under which they are carried out.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane
- Ethyl(pent-1-en-1-yl)(prop-2-en-1-yl)silane
- Ethyl(hex-1-en-1-yl)(but-2-en-1-yl)silane
Uniqueness
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane is unique due to the specific combination of ethyl, hexenyl, and propenyl groups attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H21Si |
|---|---|
Peso molecular |
181.37 g/mol |
InChI |
InChI=1S/C11H21Si/c1-4-7-8-9-11-12(6-3)10-5-2/h5,9,11H,2,4,6-8,10H2,1,3H3 |
Clave InChI |
ORBIGYYAUJZFJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C[Si](CC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
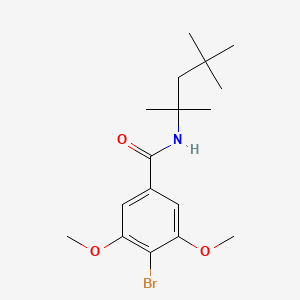
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
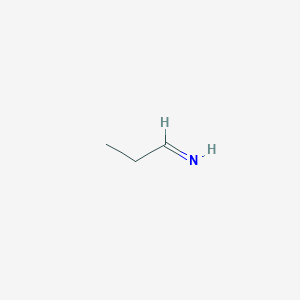
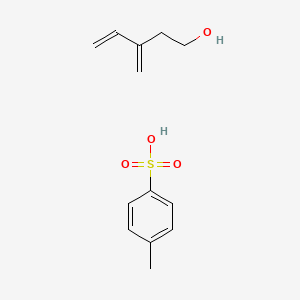
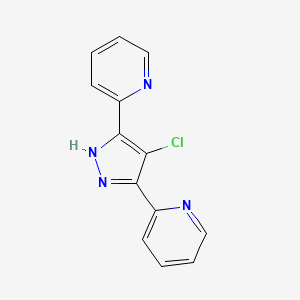
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)


